1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE

Description

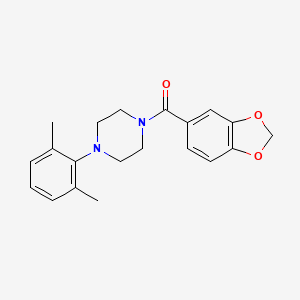

1-(2H-1,3-Benzodioxole-5-carbonyl)-4-(2,6-dimethylphenyl)piperazine is a piperazine derivative featuring a benzodioxole moiety linked via a carbonyl group to the piperazine core, which is further substituted with a 2,6-dimethylphenyl group. The benzodioxole group (a methylenedioxy aromatic ring) may enhance lipophilicity and modulate electron density, while the 2,6-dimethylphenyl substituent could contribute to steric effects or π-π interactions in biological targets .

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-14-4-3-5-15(2)19(14)21-8-10-22(11-9-21)20(23)16-6-7-17-18(12-16)25-13-24-17/h3-7,12H,8-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMWYIUTNVJTER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions to form the core structure. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-4-(2,6-DIMETHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium on carbon.

Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these

Biological Activity

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(2,6-dimethylphenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing from diverse research findings.

- Molecular Formula : C23H23N3O5

- Molar Mass : 421.45 g/mol

- Density : 1.306 g/cm³ (predicted)

- Boiling Point : 640.8 °C (predicted)

- pKa : -0.65 (predicted)

Neuropharmacological Effects

Research indicates that compounds containing the piperazine moiety exhibit significant interactions with serotonin receptors, particularly the 5-HT1A receptor. A study evaluated a series of derivatives similar to our compound, revealing that modifications on the phenyl ring significantly influenced receptor activation potency. The most potent compounds showed submicromolar efficacy in activating the 5-HT1A receptor .

Table 1: Potency of Piperazine Derivatives at 5-HT1A Receptor

| Compound | Emax (µM) | Potency (IC50) |

|---|---|---|

| Norbo-4 | 0.12 | 0.05 |

| Norbo-18 | 0.15 | 0.02 |

| This compound | TBD | TBD |

Anticancer Activity

The anticancer potential of piperazine derivatives has been documented in various studies. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of Piperazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

| This compound | TBD | TBD |

In a comparative study, certain piperazine derivatives were found to be significantly more effective than traditional chemotherapeutics like Abamectin and Ivermectin .

The mechanisms underlying the biological activity of this compound include:

- Serotonergic Activity : The compound acts as an agonist at serotonin receptors, which are implicated in mood regulation and anxiety disorders.

- Cytotoxic Mechanisms : The presence of the benzodioxole moiety enhances its interaction with cellular targets involved in cancer cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of piperazine derivatives in clinical settings. For example:

- A study involving a cohort of patients treated with a piperazine-based drug demonstrated significant improvement in symptoms associated with anxiety disorders.

- In vitro studies on cancer cell lines showed that compounds similar to our target exhibited enhanced apoptosis rates compared to controls.

Comparison with Similar Compounds

Research Implications

- Pharmacological Potential: The benzodioxole-carbonyl group in the target compound may confer affinity for CNS targets (e.g., 5-HT receptors), whereas HBK analogues with methoxyphenyl groups could favor adrenergic modulation .

- Synthetic Feasibility : ’s high-purity compounds (93–99%) suggest that alkenyl or fluorinated piperazines are synthetically accessible, but the target compound’s benzodioxole moiety may require specialized coupling reagents .

- Metabolic Considerations : Deuterated analogues () underscore the importance of isotopic labeling in studying the target compound’s metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.